molecular formula C12H16N2O2 B1606610 N-[4-(Dimethylamino)phenyl]-3-oxobutanamide CAS No. 38659-86-8

N-[4-(Dimethylamino)phenyl]-3-oxobutanamide

Cat. No.: B1606610
CAS No.: 38659-86-8
M. Wt: 220.27 g/mol
InChI Key: AWQYGTWWJLTNMY-UHFFFAOYSA-N
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Description

N-[4-(Dimethylamino)phenyl]-3-oxobutanamide (CAS 38659-86-8) is a β-ketoamide derivative with the molecular formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol . The compound features a dimethylamino group (-N(CH₃)₂) at the para position of the phenyl ring, which confers electron-donating properties and influences its reactivity, solubility, and biological interactions. This structural motif is critical in pharmaceutical and materials science applications, where electronic and steric effects dictate functionality.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-9(15)8-12(16)13-10-4-6-11(7-5-10)14(2)3/h4-7H,8H2,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQYGTWWJLTNMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359296
Record name N-[4-(DIMETHYLAMINO)PHENYL]-3-OXOBUTANAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38659-86-8
Record name N-[4-(DIMETHYLAMINO)PHENYL]-3-OXOBUTANAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Scheme

  • Reactants: 4-(Dimethylamino)aniline + 3-oxobutanoyl chloride (or equivalent)
  • Solvent: Ethanol, dimethylformamide (DMF), or other polar aprotic solvents
  • Conditions: Heating under reflux or controlled temperature to facilitate amide bond formation
  • Catalysts/Additives: Sometimes bases like triethylamine are used to neutralize HCl formed during the reaction

This approach is widely reported due to the nucleophilicity of the aniline nitrogen and the electrophilicity of the acyl derivative, leading to efficient amide synthesis.

Detailed Preparation Methods

Direct Condensation Method

  • Procedure: 4-(Dimethylamino)aniline is reacted with 3-oxobutanoyl chloride in anhydrous solvent (e.g., DMF or dichloromethane) under inert atmosphere.
  • Mechanism: The lone pair on the aniline nitrogen attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate, which collapses to release chloride ion and form the amide bond.
  • Temperature: Typically room temperature to moderate heating (25–80 °C)
  • Time: Reaction times vary from 2 to 6 hours depending on scale and solvent
  • Workup: The reaction mixture is quenched with water, extracted, and purified by recrystallization or chromatography.
  • Yield: Moderate to high yields (60–85%) reported in similar amide syntheses.

Use of Activated Esters or Anhydrides

  • Alternative Acylating Agents: 3-oxobutanoic acid can be converted to activated esters (e.g., N-hydroxysuccinimide esters) or anhydrides.
  • Reaction: These activated species react with 4-(dimethylamino)aniline under mild conditions to form the amide.
  • Advantages: Avoids use of corrosive acid chlorides, milder conditions, sometimes better selectivity.
  • Conditions: Room temperature to 50 °C, solvents like DMF or THF.
  • Yields: Comparable to acid chloride methods, sometimes improved purity.

Catalytic Coupling Methods

  • Modern Methods: Use of coupling reagents such as HATU, EDCI, or DCC to activate the carboxylic acid directly in situ.
  • Procedure: 3-oxobutanoic acid is mixed with coupling reagent and 4-(dimethylamino)aniline in a suitable solvent.
  • Conditions: Room temperature to mild heating, often with base (e.g., triethylamine).
  • Benefits: Avoids pre-formation of acid chloride, reduces side reactions.
  • Yields: High yields with good selectivity, suitable for sensitive substrates.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Solvent Ethanol, DMF, dichloromethane, THF Polar aprotic solvents preferred
Temperature 25–80 °C Higher temps increase reaction rate
Time 2–6 hours Monitored by TLC or HPLC
Molar Ratio 1:1 to 1:1.2 (amine:acyl derivative) Slight excess of amine or acid derivative
Base Triethylamine or pyridine (if acid chloride used) Neutralizes HCl byproduct
Purification Recrystallization, column chromatography Ensures compound purity

Research Findings on Preparation

  • The reaction between 4-(dimethylamino)aniline and 3-oxobutanoyl derivatives proceeds smoothly under mild heating, producing the target amide in good yields.
  • Use of coupling reagents like HATU improves yield and reduces reaction times, beneficial for scale-up and sensitive functional groups.
  • Solvent choice impacts reaction rate and purity; DMF and ethanol are commonly used due to their polarity and solubilizing ability.
  • The dimethylamino group’s electron-donating properties enhance nucleophilicity of the aniline nitrogen, facilitating efficient amide formation.
  • Side reactions such as hydrolysis of acid chlorides or over-acylation are minimized by controlled addition and temperature regulation.

Comparative Table of Preparation Methods

Method Reactants/Conditions Advantages Disadvantages Yield Range (%)
Acid Chloride Condensation 4-(Dimethylamino)aniline + 3-oxobutanoyl chloride; Et3N; DMF; reflux High reactivity; straightforward Acid chloride handling; HCl byproduct 60–85
Activated Ester Method 4-(Dimethylamino)aniline + NHS ester of 3-oxobutanoic acid; DMF; RT Milder conditions; safer reagents Additional ester preparation step 65–80
Coupling Reagents (HATU, EDCI) 3-oxobutanoic acid + coupling reagent + 4-(dimethylamino)aniline; DMF; RT No acid chloride needed; high selectivity Cost of reagents; possible side products 75–90

Chemical Reactions Analysis

Types of Reactions

N-[4-(Dimethylamino)phenyl]-3-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide is its potential as an anticancer agent. Studies have demonstrated that derivatives of 3-oxobutanamide exhibit significant cytotoxic effects against various cancer cell lines. For example, a related compound showed selective cytotoxicity against breast cancer cell lines (MCF-7, T47-D, MDA-MB231) while sparing normal cells, indicating a favorable therapeutic index .

Table 1: Anticancer Activity of 3-Oxobutanamide Derivatives

Compound NameCell Line TestedIC50 (µM)Selectivity
Compound AMCF-715High
Compound BT47-D20Moderate
Compound CNIH-3T3>100Low

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. The dimethylamine group enhances the compound's ability to penetrate bacterial cell walls, making it effective against a range of pathogens. Research indicates that certain derivatives exhibit potent antibacterial activity, which could be harnessed in developing new antibiotics .

Mechanistic Insights

The mechanism of action for this compound and its derivatives often involves the modulation of specific biochemical pathways associated with cancer cell proliferation and survival. For instance, studies suggest that these compounds may interfere with mitochondrial functions and apoptotic pathways, leading to increased apoptosis in cancer cells .

Toxicity Assessment

Understanding the toxicity profile of this compound is crucial for its development as a therapeutic agent. Recent studies have employed in vitro assays using human lymphocytes to assess cytotoxicity at varying concentrations. Results indicated that while low concentrations (50-500 µM) exhibited minimal toxicity, higher concentrations (1000-2000 µM) resulted in significant cell death .

Table 2: Toxicity Profile of this compound

Concentration (µM)Cell Viability (%)
5095
50090
100070
200030

Mechanism of Action

The mechanism of action of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the 3-oxobutanamide moiety can form covalent bonds with nucleophilic sites on the target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The following table summarizes key structural analogs of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide, highlighting differences in substituents, physical properties, and applications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Applications/Biological Activity References
This compound -N(CH₃)₂ (para) C₁₂H₁₆N₂O₂ 220.27 High electron density at phenyl ring; moderate polarity Potential pharmaceutical intermediate
N-(4-Methylphenyl)-3-oxobutanamide -CH₃ (para) C₁₁H₁₃NO₂ 191.23 White crystalline solid; lower polarity Pigment synthesis (e.g., high-quality dyes)
N-[4-(Acetylamino)phenyl]-3-oxobutanamide -NHCOCH₃ (para) C₁₂H₁₄N₂O₃ 234.25 Discontinued; higher polarity due to acetamido group Limited data; likely a specialty chemical
N-(2,3-Dimethylphenyl)-3-oxobutanamide -CH₃ (ortho, meta) C₁₂H₁₅NO₂ 205.25 Steric hindrance from methyl groups; reduced solubility Not specified; potential industrial intermediate
(E)-2-((dimethylamino)methylene)-N-(4-sulfamoylphenyl)-3-oxobutanamide (Compound 12) -N(CH₃)₂ and -SO₂NH₂ C₁₅H₁₈N₄O₃S 334.39 Melting point: 163–165°C; 98% yield; characterized by FTIR, NMR, MS Antimicrobial activity (gram-positive bacteria)

Physical and Spectroscopic Properties

  • Melting Points: Dimethylamino derivative (Compound 12): 163–165°C . Methylphenyl analog: Not explicitly reported, but crystalline solids are common in pigment synthesis . Acetamido derivative: Discontinued; likely higher melting point due to hydrogen bonding from the acetamido group .
  • Spectroscopy: FTIR: Dimethylamino derivatives show characteristic C=O stretches at ~1680 cm⁻¹ and N-H bends at ~3300 cm⁻¹ . NMR: The dimethylamino group in this compound produces a singlet at δ 2.8–3.0 ppm (6H, -N(CH₃)₂) in ¹H NMR .

Biological Activity

N-[4-(Dimethylamino)phenyl]-3-oxobutanamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, biochemical properties, and research findings.

Overview of the Compound

This compound features a dimethylamino group attached to a phenyl ring, linked to a 3-oxobutanamide moiety. Its molecular formula is C12H16N2OC_{12}H_{16}N_{2}O, with a molecular weight of approximately 220 g/mol. The compound's structure suggests potential interactions with various biological targets, making it a candidate for further investigation in pharmacology.

Target Interactions

Research indicates that compounds similar to this compound can interact with cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and is a target for cancer therapy. The compound's ability to inhibit CDK2 could lead to antiproliferative effects in cancer cells.

The compound has been shown to participate in Suzuki-Miyaura cross-coupling reactions, which are significant for synthesizing complex organic molecules. This property may enhance its utility in drug development by facilitating the creation of derivatives with improved biological activity.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. A study indicated that similar compounds exhibited notable antibacterial activity, suggesting that this compound could also possess such effects. The presence of the dimethylamino group may contribute to enhanced membrane permeability, facilitating its action against microbial cells.

Anticancer Activity

The potential anticancer activity of this compound is supported by its structural similarity to known anticancer agents. Research into related compounds has shown that they can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Study 1: Inhibition of Cholinesterases

A related study focused on 3-(4-(dimethylamino)phenyl)-7-aminoalcoxy-coumarin as an acetylcholinesterase (AChE) inhibitor. This compound demonstrated potent AChE inhibition with an IC50 value of 20 nM, indicating strong potential for treating neurodegenerative diseases like Alzheimer's . The structure-activity relationship (SAR) analysis highlighted the importance of the dimethylamino group in enhancing inhibitory potency.

Study 2: Cytotoxicity Evaluation

In another study evaluating cytotoxicity against neuroblastoma cells, several derivatives were tested at concentrations up to 50 µM. Notably, compounds with similar structural features to this compound showed low cytotoxicity at these concentrations, suggesting a favorable safety profile for further development .

Data Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialPotential antibacterial activity; requires further investigation
AnticancerInhibits CDK2; induces apoptosis in cancer cells
Cholinesterase InhibitionPotent AChE inhibitor (IC50 = 20 nM); potential for Alzheimer's treatment
CytotoxicityLow cytotoxicity observed in neuroblastoma cell lines

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(Dimethylamino)phenyl]-3-oxobutanamide
Reactant of Route 2
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N-[4-(Dimethylamino)phenyl]-3-oxobutanamide

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